molecular formula C31H37NO2 B13435920 1-Keto Descarboxy 1-Deshydroxy Fexofenadine

1-Keto Descarboxy 1-Deshydroxy Fexofenadine

Cat. No.: B13435920
M. Wt: 455.6 g/mol
InChI Key: YRYIWJILPKRVBV-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Keto Descarboxy 1-Deshydroxy Fexofenadine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Keto Descarboxy 1-Deshydroxy Fexofenadine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Keto Descarboxy 1-Deshydroxy Fexofenadine involves its interaction with molecular targets and pathways in the body. It is a selective H1-antagonist, which means it blocks the action of histamine at the H1 receptor. This prevents the symptoms of allergic reactions, such as itching, swelling, and redness .

Comparison with Similar Compounds

1-Keto Descarboxy 1-Deshydroxy Fexofenadine is similar to other derivatives of fexofenadine, such as descarboxy fexofenadine and terfenadine. it is unique in its specific chemical structure and properties. Similar compounds include:

Properties

Molecular Formula

C31H37NO2

Molecular Weight

455.6 g/mol

IUPAC Name

4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-one

InChI

InChI=1S/C31H37NO2/c1-24(2)25-15-17-26(18-16-25)30(33)14-9-21-32-22-19-29(20-23-32)31(34,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,24,29,34H,9,14,19-23H2,1-2H3

InChI Key

YRYIWJILPKRVBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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